3,4,5-trimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical substance with the molecular formula C22H25N3O6S2 . It is related to Troxipide, which is a micro-yellow-green clear liquid with a density of 1.18g/cm3 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring, a benzamide group, and three methoxy groups attached to the benzamide ring . The presence of these functional groups may influence the compound’s reactivity and properties.Scientific Research Applications
Antimicrobial Activity
Research indicates the synthesis and evaluation of derivatives like substituted 2-aminobenzothiazoles for antimicrobial activity, showing good to moderate effects against bacterial and fungal strains. This suggests the potential of related compounds in addressing antimicrobial resistance, a critical global health issue (Anuse et al., 2019).
Anti-arrhythmic Activity
Studies on piperidine-based thiazole and thiadiazole derivatives have explored their anti-arrhythmic properties, indicating the potential of such compounds in treating arrhythmias (Abdel‐Aziz et al., 2009).
Anticancer and Anti-HIV Activity
Synthesis and evaluation of new derivatives of 2-Piperazino-1,3-benzo[d]thiazoles have been carried out, with some compounds showing significant in vitro antiproliferative activity against human tumor-derived cell lines and exploring their potential as anti-HIV agents (Al-Soud et al., 2010).
Quantum Structure-Activity Relationship (QSAR) Studies
QSAR studies on benzothiazoles derived substituted piperazine derivatives have been conducted, providing insights into the structural requirements for biological activity and paving the way for the design of more effective therapeutic agents (Al-Masoudi et al., 2011).
Future Directions
The future directions for this compound could involve further investigation into its potential anti-inflammatory properties, as suggested by the activity of similar compounds . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S2/c1-29-17-11-14(12-18(30-2)20(17)31-3)21(26)24-22-23-16-8-7-15(13-19(16)32-22)33(27,28)25-9-5-4-6-10-25/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUWNGZIBILBKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.